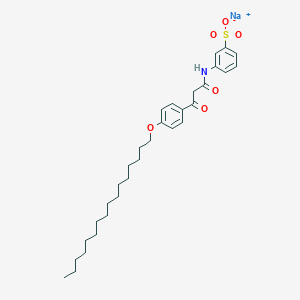
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate, also known as HPPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulphonate family and is used in various biochemical and physiological experiments due to its unique properties. In
作用機序
The mechanism of action of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate involves its ability to bind to biological molecules, such as proteins and lipids, through hydrophobic interactions. This binding results in a change in the fluorescence properties of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate, allowing it to be used as a fluorescent probe for studying protein-ligand interactions and membrane dynamics.
生化学的および生理学的効果
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate has been shown to have minimal toxicity and is well-tolerated in vitro and in vivo. It has been used to study the effects of various drugs and toxins on cellular processes, including membrane transport, protein trafficking, and signal transduction.
実験室実験の利点と制限
One of the major advantages of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate is its high sensitivity and specificity for labeling proteins and other biological molecules. It is also relatively easy to synthesize and has a long shelf life. However, Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate has some limitations, including its tendency to aggregate at high concentrations and its sensitivity to pH and temperature changes.
将来の方向性
There are several future directions for Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate research, including the development of new fluorescent probes with improved properties, the optimization of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate for drug delivery applications, and the exploration of its potential as a diagnostic tool for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate and to identify its potential limitations and safety concerns.
Conclusion
In conclusion, Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate is a promising chemical compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for studying protein-ligand interactions, membrane dynamics, and drug delivery. While there are some limitations to its use, ongoing research is expected to uncover new applications and improve its effectiveness in various experimental settings.
合成法
The synthesis of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate involves several steps. The first step is the preparation of 4-(hexadecyloxy)benzaldehyde, which is achieved by reacting 4-hydroxybenzaldehyde with hexadecanol using sulfuric acid as a catalyst. The second step is the preparation of 3-(4-(hexadecyloxy)phenyl)propanoic acid, which is accomplished by reacting 4-(hexadecyloxy)benzaldehyde with malonic acid in the presence of acetic anhydride. The third step involves the preparation of Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate by reacting 3-(4-(hexadecyloxy)phenyl)propanoic acid with sodium benzenesulphonate in the presence of sodium hydroxide.
科学的研究の応用
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate has been used in various scientific research applications, including fluorescence microscopy, protein labeling, and drug delivery. Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate is a fluorescent dye that can be used to label proteins and other biological molecules for visualization under a fluorescence microscope. It has also been used as a drug delivery agent due to its ability to penetrate cell membranes and deliver therapeutic agents to specific cells or tissues.
特性
CAS番号 |
14542-05-3 |
|---|---|
製品名 |
Sodium 3-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)benzenesulphonate |
分子式 |
C31H44NNaO6S |
分子量 |
581.7 g/mol |
IUPAC名 |
sodium;3-[[3-(4-hexadecoxyphenyl)-3-oxopropanoyl]amino]benzenesulfonate |
InChI |
InChI=1S/C31H45NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-38-28-21-19-26(20-22-28)30(33)25-31(34)32-27-17-16-18-29(24-27)39(35,36)37;/h16-22,24H,2-15,23,25H2,1H3,(H,32,34)(H,35,36,37);/q;+1/p-1 |
InChIキー |
VASNKHYSFYDYEM-UHFFFAOYSA-M |
異性体SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
その他のCAS番号 |
14542-05-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)
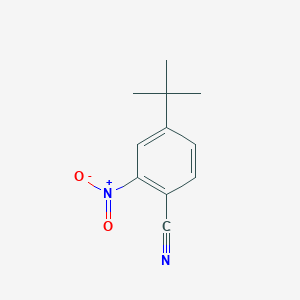
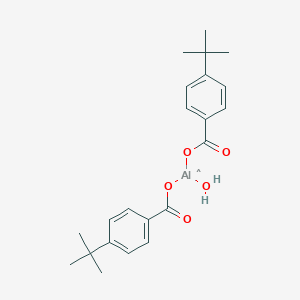
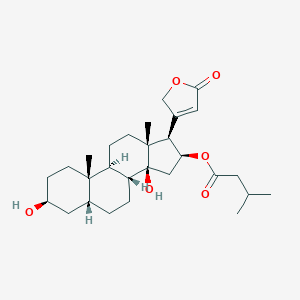
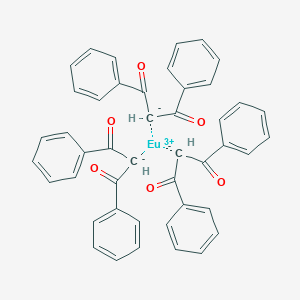
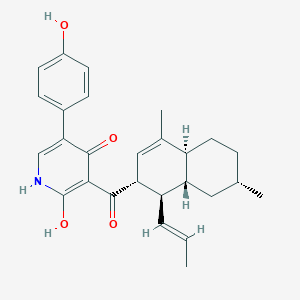
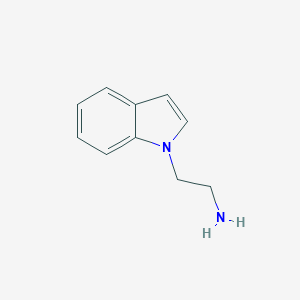

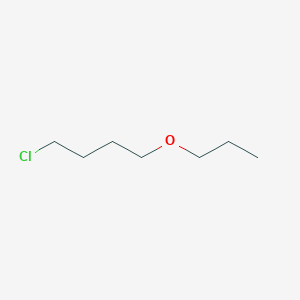
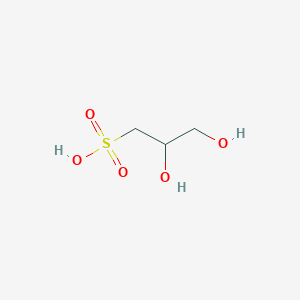
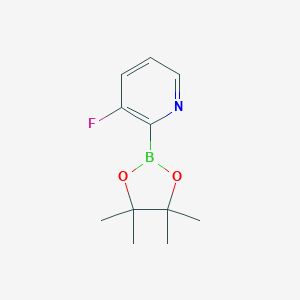
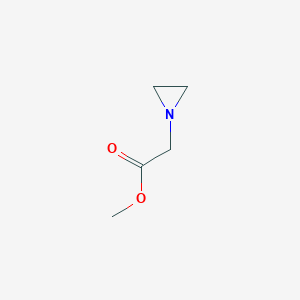
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)